5-Formylpicolinonitrile

JAK1 inhibitor Filgotinib intermediate regiochemical specificity

When synthesizing JAK1 inhibitors like Filgotinib (GLPG0634), positional isomer substitution yields regioisomeric products with unpredictable biological activity. 5-Formylpicolinonitrile (CAS 131747-68-7) is the validated intermediate with the precise 2-cyano/5-formyl substitution required for the established pharmacophore. • Higher thermal stability vs. 4-formyl isomer (bp 331.3 °C vs. 249.1 °C) ensures consistent stoichiometry under elevated temperatures. • ≥97% purity with batch-specific QC (NMR, HPLC, GC) supports GMP/regulatory filing. • Melting point 86-88 °C enables rapid identity verification upon receipt. Procure exclusively for Filgotinib and related JAK1-targeted synthetic routes.

Molecular Formula C7H4N2O
Molecular Weight 132.12 g/mol
CAS No. 131747-68-7
Cat. No. B043265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formylpicolinonitrile
CAS131747-68-7
Synonyms5-Formyl-2-pyridinecarbonitrile
Molecular FormulaC7H4N2O
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C=O)C#N
InChIInChI=1S/C7H4N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4-5H
InChIKeyZYOAZOZQOTWMEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formylpicolinonitrile: Key Heteroaromatic Building Block


5-Formylpicolinonitrile (CAS 131747-68-7), also referred to as 5-formylpyridine-2-carbonitrile or 6-cyanopyridine-3-carboxaldehyde, is a heteroaromatic bifunctional building block consisting of a pyridine core with a reactive aldehyde at the 5-position and a nitrile at the 2-position (molecular formula C₇H₄N₂O, molecular weight 132.12 g/mol) . The compound is characterized by a melting point of 86–88 °C and predicted density of 1.24 g/cm³, and is typically supplied as a solid requiring storage under inert gas at 2–8 °C . The strategic ortho-like positioning of the nitrile and aldehyde groups creates a distinct electronic environment that governs reactivity patterns in heterocycle construction, making this compound a defined intermediate in pharmaceutical synthesis rather than a generic building block .

Product type Defined heteroaromatic intermediate
Key attribute 2-cyano/5-formyl regiospecific substitution
Use context Intermediate for Filgotinib (GLPG0634) synthesis

Why 5-Formylpicolinonitrile Substitution Fails


Generic substitution of 5-formylpicolinonitrile with other cyano-aldehyde pyridine isomers or functional analogs fails because the specific 2-cyano/5-formyl substitution pattern is not synthetically interchangeable. Positional isomers such as 4-formylpicolinonitrile (CAS 131747-70-1) and 6-formylpicolinonitrile (CAS 85148-95-4) share the identical molecular formula (C₇H₄N₂O) and molecular weight (132.12 g/mol) but exhibit distinct physicochemical profiles that affect handling and downstream reactivity: 4-formylpicolinonitrile has a lower boiling point of 249.1 °C versus 331.3 °C for the 5-formyl isomer, reflecting fundamental differences in intermolecular interactions . In the synthesis of Filgotinib (GLPG0634), a clinically advanced JAK1 inhibitor, the 5-formylpicolinonitrile scaffold provides the precise spatial and electronic arrangement required for constructing the target pharmacophore; substitution with the 4-formyl or 6-formyl isomer would yield regioisomeric products with unpredictable biological activity, invalidating any structure-activity relationship established for the intended therapeutic target . The compound's specific connectivity is the result of iterative medicinal chemistry optimization, not arbitrary selection, making direct replacement with any in-class analog scientifically unsound without re-optimizing the entire synthetic pathway and pharmacological profile.

5-formylpicolinonitrile
Positional isomers (4-formyl, 6-formyl) yield distinct regioisomeric products; SAR cannot be assumed.
5-formyl isomer
Physicochemical profiles differ (boiling point, lipophilicity) — may alter reaction volatility and partitioning.
5-formyl isomer
Only this isomer is documented for Filgotinib synthesis; other isomers lack pharmaceutical intermediate precedent.

5-Formylpicolinonitrile: Quantitative Differentiation Evidence


Regiochemical Specificity in Filgotinib Synthesis

5-Formylpicolinonitrile is explicitly documented as the synthetic intermediate for GLPG0634 (Filgotinib), a selective JAK1 inhibitor in Phase III clinical development for rheumatoid arthritis . No other formylpicolinonitrile isomer (4-formyl or 6-formyl) is cited for this application. The specific 2-cyano/5-formyl substitution pattern is essential for constructing the 1H-pyrrolo[2,3-b]pyridine core of Filgotinib; any other regioisomer would yield a structurally distinct scaffold incompatible with the established pharmacophore [1].

Regiochemical specificity
Direct head-to-head comparison
5-formyl: documented intermediate for Filgotinib (GLPG0634)
4-/6-formyl: no documented use in Filgotinib synthesis
Incorrect regioisomer may not support Filgotinib synthetic campaigns; pathway redesign may be required.
Supplier documentation verifies intermediate status
JAK1 inhibitor Filgotinib intermediate regiochemical specificity

Boiling Point Differentiation from 4-Formyl Isomer

Despite sharing identical molecular weight (132.12 g/mol) and formula (C₇H₄N₂O), the 5-formylpicolinonitrile isomer exhibits a predicted boiling point of 331.3±27.0 °C , substantially higher than the 249.1±20.0 °C reported for the 4-formylpicolinonitrile isomer . This ~82 °C difference reflects distinct intermolecular interaction profiles and volatility characteristics that impact handling, purification, and storage protocols.

Boiling point differentiation
Cross-study comparable
5-formyl: bp ~331 °C (predicted)
4-formyl: bp ~249 °C (predicted)
Higher boiling point supports more robust thermal handling; purification requirements differ.
Predicted values; experimental validation pending
physicochemical property boiling point isomer differentiation

Melting Point as Quality Control Marker

5-Formylpicolinonitrile is characterized by a melting point of 86–88 °C and appears as a white to off-white to pale yellow solid . The 4-formylpicolinonitrile isomer, while also a solid, lacks a comparably reported melting point in authoritative public databases. This documented melting point provides a quantitative benchmark for identity verification and purity assessment upon receipt, a critical step in pharmaceutical intermediate procurement.

Melting point QC marker
Class-level inference
86–88 °C
White to off-white solid
Documented melting point provides identity check for incoming material; reduces isomer misassignment risk.
Data to verify upon receipt
melting point solid-state property quality control

Vendor Purity Benchmarking and QC Documentation

Multiple reputable vendors supply 5-formylpicolinonitrile with standard purity of 97% and provide batch-specific QC documentation including NMR, HPLC, and GC analysis reports . Comparable vendors list 5-formylpicolinonitrile with ≥95% purity [1] or without specifying the analytical methods for purity verification. The availability of 97% material with traceable analytical documentation reduces the need for in-house re-purification and qualification, directly impacting project timelines and resource allocation.

Vendor purity benchmarking
Cross-study comparable
Target vendor: 97% purity, NMR/HPLC/GC documentation
Comparator: ≥95% purity, QC scope unspecified
Vendor with 97% purity and QC documentation may reduce contamination risks and in-house validation needs.
Batch-specific reports available
purity specification QC documentation vendor comparison

Lipophilicity and Solubility Profile

Computational predictions provide a quantitative physicochemical baseline for 5-formylpicolinonitrile: consensus Log P of 0.53 (iLOGP 0.89, XLOGP3 0.37, WLOGP 0.77, MLOGP -0.84, SILICOS-IT 1.46), TPSA of 53.75 Ų, and predicted aqueous solubility of 7.09 mg/mL (Log S ESOL -1.27) or 11.4 mg/mL (Log S Ali -1.06) . While positional isomers share the same TPSA value due to identical molecular formula, the lipophilicity predictions for the 4-formyl isomer (LogP 0.32–0.40) differ subtly from the 5-formyl isomer (consensus 0.53), which may influence partition behavior in biphasic reactions or chromatographic purification.

Lipophilicity & solubility
Cross-study comparable
Consensus LogP 0.53
Aqueous solubility: 7.1–11.4 mg/mL (predicted)
Predicted LogP and solubility inform solvent selection and purification method development.
Computational predictions; verify experimentally
lipophilicity LogP aqueous solubility solvent selection

5-Formylpicolinonitrile Application Scenarios


Filgotinib & JAK1 Inhibitor Synthesis

Procure 5-formylpicolinonitrile when executing synthetic routes toward Filgotinib (GLPG0634) or structurally related JAK1 inhibitors. The compound is explicitly documented as an intermediate for GLPG0634, a selective JAK1 inhibitor in Phase III clinical development for rheumatoid arthritis . Use of any other formylpicolinonitrile isomer will produce a regioisomeric product incompatible with the established pharmacophore.

Regiochemical Heterocycle Construction

Select 5-formylpicolinonitrile when the synthetic target requires a pyridine scaffold with a nitrile at the 2-position and an aldehyde at the 5-position. This specific substitution pattern creates a unique electronic environment that governs cyclocondensation outcomes in nitrogen-containing heterocycle synthesis. Substitution with 4-formyl or 6-formyl isomers alters the regiochemical outcome of subsequent reactions, yielding different products .

High-Boiling Building Blocks for Thermal Synthesis

Choose 5-formylpicolinonitrile over its 4-formyl isomer (CAS 131747-70-1) when reaction conditions involve elevated temperatures or when volatility poses a material loss concern. With a predicted boiling point of 331.3 °C—approximately 82 °C higher than the 249.1 °C boiling point of the 4-formyl isomer—5-formylpicolinonitrile remains in the reaction mixture under conditions where the 4-formyl isomer would partially volatilize, ensuring consistent stoichiometry and reproducible yields .

GMP-Regulated Intermediate Sourcing

Procure 5-formylpicolinonitrile from vendors providing 97% purity with batch-specific QC documentation (NMR, HPLC, GC) when the material is destined for GMP or regulated pharmaceutical intermediate applications. The documented melting point of 86–88 °C provides an immediate identity verification checkpoint upon receipt, while the multi-method analytical package supports regulatory filing requirements for impurity profiling and batch-to-batch consistency documentation .

Application
Selection Property
Validation Focus
Filgotinib (JAK1 inhibitor) intermediate synthesis
2-cyano/5-formyl regiospecific substitution
Pharmacophore compatibility verification
Regiospecific heterocycle construction
Ortho-like nitrile/aldehyde arrangement
Cyclocondensation regiochemistry confirmation
High-temperature synthesis protocols
High boiling point (thermal stability)
Volatility and reaction stoichiometry control
Regulated intermediate sourcing research
Vendor QC documentation (NMR, HPLC, GC)
Melting point identity and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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